molecular formula C16H13IN4OS B265633 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Cat. No. B265633
M. Wt: 436.3 g/mol
InChI Key: RBPAPYGYPGUENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the thiadiazole class of compounds. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has been reported to have both biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in animal models, indicating its potential use as an anti-inflammatory agent. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea in lab experiments include its potential use as an anti-inflammatory and anti-cancer agent. The compound has also been studied for its potential use as a diagnostic tool for detecting cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea. One direction is to further study its mechanism of action and potential use as an anti-inflammatory and anti-cancer agent. Another direction is to study its potential use as a diagnostic tool for detecting cancer cells. Additionally, further studies are needed to fully understand the toxicity and safety profile of the compound.

Synthesis Methods

The synthesis of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has been reported in the literature using different methods. One of the methods involves the reaction of 2-amino-5-iodobenzothiazole with 4-methylphenyl isocyanate in the presence of triethylamine and chloroform. Another method involves the reaction of 2-iodo-5-nitrophenylthiocyanate with 4-methylphenyl isocyanate in the presence of potassium carbonate and dimethyl sulfoxide. The yield of the compound obtained using these methods was reported to be around 70-80%.

Scientific Research Applications

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has been studied for its potential applications in various fields. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

Product Name

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Molecular Formula

C16H13IN4OS

Molecular Weight

436.3 g/mol

IUPAC Name

1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C16H13IN4OS/c1-10-6-8-11(9-7-10)18-15(22)19-16-21-20-14(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H2,18,19,21,22)

InChI Key

RBPAPYGYPGUENZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I

Origin of Product

United States

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